β-Lactoglobulin Thermal Stabilization
Choline dihydrogen phosphate ([Chn][Dhp]) elevates the thermal melting temperature (Tm) of bovine β-lactoglobulin (β-LG) to 93.58°C, representing a 21.1°C increase over the buffer control (72.48°C) and demonstrating superior stabilization compared to choline acetate and choline chloride, for which Tm values could not be reliably calculated due to complex thermal unfolding profiles [1]. In contrast, choline bitartrate achieved a comparable Tm of 93.22°C, while choline hydroxide completely destabilized the protein structure, yielding no detectable Tm [1].
| Evidence Dimension | Protein thermal melting temperature (Tm) |
|---|---|
| Target Compound Data | Tm = 93.58°C for β-LG in presence of [Chn][Dhp] |
| Comparator Or Baseline | Buffer control: Tm = 72.48°C; Choline bitartrate ([Chn][Bit]): Tm = 93.22°C; Choline acetate ([Chn][Ac]): Tm not calculable; Choline chloride ([Chn][Cl]): Tm not calculable; Choline hydroxide ([Chn][OH]): No Tm detected |
| Quantified Difference | ΔTm = +21.1°C vs. buffer; [Chn][Dhp] provides calculable Tm while [Chn][Ac] and [Chn][Cl] do not |
| Conditions | β-lactoglobulin in 0.5-3 M IL concentration range, pH 7.0, analyzed by differential scanning calorimetry (DSC) |
Why This Matters
This quantifiable thermal stabilization advantage directly translates to extended shelf-life and preserved bioactivity of protein therapeutics during manufacturing, storage, and distribution, reducing cold-chain dependency and formulation costs.
- [1] Sindhu, A., et al. (2019). Insight into impact of choline-based ionic liquids on bovine β-lactoglobulin structural analysis: Unexpected high thermal stability of protein. International Journal of Biological Macromolecules, 126, 1-10. View Source
